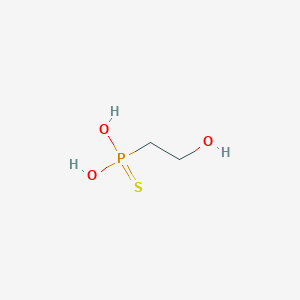

(2-Hydroxyethyl)phosphonothioic O,O-acid

Description

Significance of Organophosphorus Compounds in Contemporary Chemical and Biochemical Research

Organophosphorus compounds are of paramount importance in both chemical and biochemical research, owing to their diverse applications and fundamental roles in biological systems. tandfonline.com They are integral components of life, forming the backbone of DNA and RNA through phosphodiester bonds and serving as the primary energy currency of cells in the form of adenosine (B11128) triphosphate (ATP). tandfonline.comresearchgate.net

In medicinal chemistry, organophosphorus compounds, particularly phosphonates, are recognized for their therapeutic potential. researchgate.net They are structural analogs of natural phosphates and can act as enzyme inhibitors, with applications as antiviral drugs, anticancer agents, and antibiotics. tandfonline.comresearchgate.net The stability of the phosphorus-carbon (P-C) bond, in contrast to the more labile phosphate (B84403) ester bond, makes these compounds robust isosteres for biologically important phosphates. nih.gov

Furthermore, the application of organophosphorus compounds extends to agriculture, where they are widely used as pesticides and herbicides. scilit.com Their role as flame retardants and plasticizers also highlights their industrial significance. chim.it The unique properties endowed by the phosphorus atom allow for a wide range of chemical modifications, leading to a vast library of compounds with tailored functions. scilit.com

Classification and Structural Features of Phosphonothioic Acids

Phosphonothioic acids belong to the broader class of organophosphorus compounds and are structurally analogous to phosphonic acids. tandfonline.comnih.gov The defining feature of a phosphonic acid is a phosphorus atom double-bonded to one oxygen atom, single-bonded to a carbon atom (part of an organic moiety), and single-bonded to two hydroxyl (-OH) groups. rsc.orgmdpi.comnih.gov

In phosphonothioic acids, the doubly bonded oxygen atom is replaced by a sulfur atom, resulting in a thiophosphoryl group (P=S). tandfonline.com This substitution of sulfur for oxygen significantly influences the molecule's properties, including its acidity, polarity, and reactivity. The general structure is characterized by a tetrahedral phosphorus center.

The nomenclature "O,O-acid" for (2-Hydroxyethyl)phosphonothioic O,O-acid indicates that the two acidic protons are associated with oxygen atoms, meaning the structure is R-P(S)(OH)₂, where R is the 2-hydroxyethyl group.

Table 1: Comparison of Phosphonic and Phosphonothioic Acid General Structures

| Functional Group | General Structure | Key Features |

| Phosphonic Acid | R-P(O)(OH)₂ | Contains a phosphoryl (P=O) group. |

| Phosphonothioic Acid | R-P(S)(OH)₂ | Contains a thiophosphoryl (P=S) group. |

Historical Context and Evolution of Phosphonothioate Chemistry

The history of organophosphorus chemistry dates back to the 19th century, with significant advancements occurring throughout the 20th century. tandfonline.com Much of the early research was driven by the development of chemical warfare agents, which inadvertently led to the discovery of compounds with potent biological activities. tandfonline.com

The introduction of sulfur into the organophosphorus framework, creating compounds like phosphonothioates, was a significant development. This line of research expanded the chemical diversity and utility of organophosphorus compounds. In the mid-20th century, the synthesis and investigation of phosphorothioate (B77711) analogs of nucleotides began, which proved to be valuable tools in molecular biology due to their increased resistance to nuclease degradation. chemicalbook.comnih.govnih.gov This stability is attributed to the electronic and steric differences between the P=S and P=O bonds. nih.gov

The development of synthetic methodologies, such as convenient ways to prepare phosphonothioic acids without the need for extensive purification, has further propelled research in this area. researchgate.net These advancements have made a wider range of phosphonothioic acid derivatives accessible for study. researchgate.net

Current Research Directions and Unexplored Avenues for this compound

Direct research on this compound is not extensively documented in publicly available literature. However, by examining its structural components and related compounds, we can infer potential areas of scientific interest.

A closely related and well-studied compound is 2-hydroxyethylphosphonate (2-HEP). nih.gov Research has shown that 2-HEP is a key, unexpected intermediate in the biosynthesis of several phosphonate (B1237965) natural products with potent antibiotic properties, such as fosfomycin (B1673569) and phosphinothricin. nih.gov It is synthesized from phosphonoacetaldehyde (B103672) by a specific family of alcohol dehydrogenases. nih.gov

Table 2: Related Compounds and Their Significance

| Compound Name | Chemical Formula | Known Significance |

| 2-Hydroxyethylphosphonate | C₂H₇O₄P | Biosynthetic intermediate for phosphonate antibiotics. nih.gov |

| (R)-2-Amino-1-hydroxyethylphosphonic Acid | C₂H₈NO₄P | A catabolic intermediate in microorganisms. mdpi.com |

| Fosfomycin | C₃H₇O₄P | A clinically used antibiotic. nih.gov |

Given the established biological importance of 2-hydroxyethylphosphonate, its thio-analog, this compound, presents several unexplored avenues for research:

Biosynthetic Pathway Investigations: It could be investigated whether this compound can be synthesized enzymatically or act as an inhibitor or alternative substrate in the biosynthetic pathways that utilize 2-HEP. The introduction of sulfur could modulate its interaction with enzymes.

Enzyme Inhibition Studies: Many phosphonates and their thio-analogs act as enzyme inhibitors by mimicking the transition state of substrate hydrolysis. tandfonline.com The this compound could be screened for inhibitory activity against enzymes that process phosphorylated or phosphonated substrates.

Coordination Chemistry: Phosphonic acids are known to be effective chelating agents for metal ions. The presence of a "softer" sulfur donor atom in the thiophosphoryl group could alter the metal-binding properties, leading to complexes with unique stability or reactivity.

Synthetic Building Block: This compound could serve as a versatile starting material for the synthesis of more complex molecules. The hydroxyl group and the phosphonothioic acid moiety provide two reactive sites for further chemical modification.

Structure

3D Structure

Properties

CAS No. |

65253-76-1 |

|---|---|

Molecular Formula |

C2H7O3PS |

Molecular Weight |

142.12 g/mol |

IUPAC Name |

2-dihydroxyphosphinothioylethanol |

InChI |

InChI=1S/C2H7O3PS/c3-1-2-6(4,5)7/h3H,1-2H2,(H2,4,5,7) |

InChI Key |

PKUZJFCAAJVGNP-UHFFFAOYSA-N |

Canonical SMILES |

C(CP(=S)(O)O)O |

Origin of Product |

United States |

Mechanistic Studies of Chemical Transformations of 2 Hydroxyethyl Phosphonothioic O,o Acid

Reactivity Profiles at Phosphorus, Oxygen, and Sulfur Atoms

The reactivity of (2-Hydroxyethyl)phosphonothioic O,O-acid is a composite of the individual reactivities of its phosphorus, oxygen, and sulfur atoms, each of which can participate in a variety of chemical transformations.

The phosphorus atom in the phosphonothioate group is pentavalent and serves as an electrophilic center. It is susceptible to attack by nucleophiles, which can lead to the displacement of one of its substituents. The presence of both P=O (or P=S in the thiono tautomer) and P-OH bonds influences the electron density at the phosphorus center, modulating its electrophilicity.

The oxygen atoms, present in the P-OH and the 2-hydroxyethyl moieties, are nucleophilic. The oxygen of the hydroxyl group can participate in intramolecular reactions, a common theme in molecules with proximate reactive centers. For instance, analogous S-(2-hydroxyalkyl) thiophosphates are known to undergo rearrangement reactions. researchgate.net This suggests that the hydroxyl group in this compound could potentially attack the phosphorus center, leading to cyclization or other intramolecular rearrangements.

The sulfur atom in the phosphonothioate linkage is a soft nucleophile and is readily alkylated. researchgate.net Its nucleophilicity is a key factor in many of the reactions of this class of compounds, making it a primary site for derivatization. The reactivity of the sulfur atom is also central to the well-known thiono-thiolo rearrangement common in phosphorothioates, where a P=S (thiono) isomerizes to a P=O (thiolo) form with the sulfur moving to a bridging position.

A significant reaction pathway for related S-(2-hydroxyalkyl) thiophosphates involves an intramolecular rearrangement where the hydroxyl group attacks the phosphorus center, leading to the cleavage of the P-S bond and the formation of a cyclic phosphate (B84403) ester and a free thiol. researchgate.net A similar rearrangement is plausible for this compound.

Hydrolytic Stability and Degradation Kinetics

The hydrolytic stability of phosphonothioates is a critical aspect of their chemical profile. The hydrolysis of these compounds can proceed via cleavage of either the P-O or P-S bond, and the preferred pathway is influenced by factors such as pH, temperature, and the presence of catalysts.

In general, the hydrolysis of phosphorothioate (B77711) esters can be either accelerated or decelerated by the substitution of a non-bridging oxygen with sulfur, depending on the specific ester. nih.gov The hydrolysis of phosphonates has been studied under both acidic and alkaline conditions. nih.gov For instance, the acidic hydrolysis of acyclic diphenylphosphinates has been shown to be accelerated by microwave irradiation. nih.gov

The degradation kinetics of this compound are expected to follow pseudo-first-order kinetics under conditions where the concentration of the attacking species (e.g., water, hydroxide (B78521) ion) is in large excess. The rate of hydrolysis will be dependent on the pH of the medium, with both acid- and base-catalyzed pathways being possible. The presence of the free hydroxyl group may also influence the hydrolytic stability through intramolecular catalysis. Neighboring group participation from a hydroxyl group has been observed to influence the hydrolysis of related phosphate esters. researchgate.net

Below is a hypothetical data table illustrating the kind of kinetic data that would be obtained from studies on the hydrolysis of a phosphonothioate ester under different pH conditions.

| pH | Temperature (°C) | Observed Rate Constant (k_obs) (s⁻¹) |

| 2.0 | 50 | 1.5 x 10⁻⁵ |

| 7.0 | 50 | 3.2 x 10⁻⁶ |

| 12.0 | 50 | 8.9 x 10⁻⁵ |

Note: This table is illustrative and does not represent actual experimental data for this compound.

Nucleophilic and Electrophilic Reaction Pathways of this compound

The dual functionality of this compound allows it to participate in both nucleophilic and electrophilic reactions.

Nucleophilic Pathways: The primary nucleophilic center is the sulfur atom, which can react with a variety of electrophiles such as alkyl halides to form S-alkylated derivatives. The oxygen atoms of the hydroxyl and P-OH groups are also nucleophilic and can react with electrophiles. A significant nucleophilic pathway is the potential for an intramolecular attack of the hydroxyl group on the electrophilic phosphorus center. This can lead to the formation of a cyclic phosphonate (B1237965) ester, particularly under conditions that favor cyclization, such as in the presence of a dehydrating agent. The dehydrative cyclization of N-(2-hydroxyethyl)amides to form 2-oxazolines serves as a useful analogy for this type of intramolecular reaction. nih.govresearchgate.netnih.govorganic-chemistry.org

Electrophilic Pathways: The phosphorus atom is the primary electrophilic center and is susceptible to attack by a range of nucleophiles. This can result in the substitution of one of the groups attached to the phosphorus. For example, reaction with a strong nucleophile could lead to the cleavage of the P-S or P-O bond.

The interplay between the nucleophilic hydroxyl group and the electrophilic phosphorus center is a key feature of the chemistry of this molecule and can lead to complex reaction pathways, including rearrangements and cyclizations.

Derivatization Reactions for Structural Modification and Functionalization

The functional groups present in this compound offer several handles for derivatization, allowing for structural modification and functionalization.

Reactions at the Sulfur Atom: The nucleophilic sulfur atom can be targeted for a variety of derivatization reactions.

Alkylation: Reaction with alkyl halides in the presence of a base will yield S-alkyl derivatives.

Acylation: Reaction with acyl chlorides or anhydrides can lead to the formation of S-acyl derivatives, which are thioesters.

Reactions at the Hydroxyl Group: The primary hydroxyl group can be modified using standard alcohol derivatization chemistry.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) will form the corresponding esters.

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) will produce ethers.

Reactions at the Phosphorus Center: The P-OH groups can be esterified by reaction with alcohols in the presence of a coupling agent. Furthermore, the entire phosphonothioate moiety can be modified through reactions that involve substitution at the phosphorus center. The synthesis of various phosphonothioate and thiophosphate derivatives has been achieved through methods like the Michaelis-Arbuzov rearrangement. nih.gov

The following table summarizes some potential derivatization reactions for this compound.

| Functional Group | Reagent | Product Type |

| Thiol (after tautomerization) | Alkyl Halide (R-X) | S-Alkyl phosphonothioate |

| Hydroxyl (-OH) | Acyl Chloride (RCOCl) | O-Acyl phosphonothioate (Ester) |

| P-OH | Alcohol (R-OH) / Coupling Agent | Phosphonothioate ester |

These derivatization reactions are crucial for creating new molecules with potentially altered biological activity or material properties, and for preparing intermediates for further synthetic transformations.

Advanced Spectroscopic and Analytical Characterization of 2 Hydroxyethyl Phosphonothioic O,o Acid

Chromatographic Separation Techniques for Phosphonothioic Acidstandfonline.com

The separation of phosphonothioic acids from complex matrices is a critical first step in their analysis. Due to their acidic and polar nature, a variety of chromatographic techniques are employed.

Gas chromatography (GC) is a powerful tool for the separation of volatile and thermally stable compounds. However, phosphonothioic acids are generally non-volatile. Therefore, their analysis by GC necessitates a prior derivatization step to convert them into more volatile and less polar analogues. nih.govresearchgate.net This process, detailed in section 4.2.1, is crucial for successful GC-based separation and subsequent detection.

Liquid chromatography (LC) is particularly well-suited for the direct analysis of polar and non-volatile compounds like phosphonothioic acids, obviating the need for derivatization in many cases. Several LC modes are applicable:

Ion-Pair Reversed-Phase Chromatography: This is a dominant separation mode where a reagent is added to the mobile phase to form a neutral ion-pair with the charged analyte, which can then be retained and separated on a non-polar stationary phase. nih.gov

Anion-Exchange Chromatography: This technique separates molecules based on their net negative charge. The phosphonothioate group provides a negative charge, allowing for strong interaction with a positively charged stationary phase. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is effective for retaining and separating very polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, providing an alternative selectivity to reversed-phase methods. windows.net

The choice of chromatographic technique often depends on the sample matrix, the required sensitivity, and the detector being used, most commonly a mass spectrometer.

Table 1: Chromatographic Techniques for Phosphonothioic and Related Acids

| Technique | Stationary Phase | Mobile Phase Principle | Derivatization | Typical Analytes |

|---|---|---|---|---|

| Gas Chromatography (GC) | Various non-polar to polar columns | Inert carrier gas (e.g., He, N₂) | Required | Volatilized derivatives of phosphonic and phosphonothioic acids tandfonline.comnih.gov |

| Ion-Pair Reversed-Phase LC | Non-polar (e.g., C18, C8) | Aqueous/organic with ion-pairing reagent (e.g., TEtAA) | Not required | Phosphorothioated oligonucleotides, acidic pesticides nih.govnih.gov |

| Anion-Exchange LC | Positively charged functional groups | Aqueous buffer with increasing ionic strength or pH gradient | Not required | Phosphorothioated oligonucleotides nih.gov |

| Hydrophilic Interaction LC (HILIC) | Polar (e.g., silica, amide) | High organic content with a small amount of aqueous buffer | Not required | Phosphonic acid and other highly polar compounds windows.net |

Mass Spectrometry for Molecular Characterization and Detectiontandfonline.com

Mass spectrometry (MS) is an indispensable tool for the analysis of phosphonothioic acids, providing molecular weight information and structural details through fragmentation patterns. When coupled with a chromatographic separation technique (GC-MS or LC-MS), it offers high selectivity and sensitivity for detection and quantification. tandfonline.com

Derivatization Strategies for Enhanced Sensitivity (e.g., Pentafluorobenzyl Derivatives)tandfonline.com

For GC-MS analysis, derivatization is essential. The primary goal is to block the polar P-OH and C-OH groups, thereby increasing volatility and thermal stability. A widely adopted and highly effective strategy is the use of pentafluorobenzyl bromide (PFBBr). researchgate.netnih.gov

The reaction involves the deprotonation of the acidic phosphonothioic acid, followed by nucleophilic attack on PFBBr to form the pentafluorobenzyl (PFB) ester. researchgate.netnih.gov PFB derivatives offer several advantages:

Enhanced Stability: They are significantly more stable compared to other common derivatives like trimethylsilyl (B98337) (TMS) esters. nih.govresearchgate.net

Improved Chromatographic Properties: The resulting PFB esters are more volatile and exhibit better peak shapes in GC.

Superior Sensitivity in NCI Mode: The presence of the highly electronegative pentafluorobenzyl group makes the derivative exceptionally sensitive to detection by negative chemical ionization (NCI) mass spectrometry, a topic discussed in the next section. nih.govnih.gov

The derivatization conditions, including the choice of base (e.g., diisopropylamine), solvent (e.g., acetonitrile), reaction temperature, and time, must be carefully optimized to achieve high yields. researchgate.netmdpi.com While PFBBr is common for GC-MS, other reagents like benzyl (B1604629) trichloroacetimidates have also been explored. nih.gov For LC-MS, cationic derivatization reagents have been developed to enhance signal intensity in positive ion electrospray ionization. mdpi.com

Table 2: Comparison of Derivatization Strategies for Organophosphorus Acids

| Derivatizing Reagent | Target Functional Group(s) | Analytical Technique | Key Advantage(s) | Reference |

|---|---|---|---|---|

| Pentafluorobenzyl bromide (PFBBr) | Acidic P-OH | GC-MS | High stability; excellent sensitivity in NCI mode | nih.govresearchgate.netnih.gov |

| Trimethylsilyl (TMS) reagents | Acidic P-OH, C-OH | GC-MS | Common, easy to perform | researchgate.net |

| Benzyl trichloroacetimidates | Phosphonic acids | GC-MS | Can be performed under neutral, basic, or acidic conditions | nih.gov |

| Diazo-n-butane | Phosphonic acids | GC-MS | Used for esterification of aminoalkylphosphonic acids | nih.gov |

| Cationic reagents (e.g., CAX-B) | Phosphonic acids | LC-ESI-MS/MS | Enhances sensitivity in positive ionization mode | mdpi.com |

Optimization of Ionization Modes (e.g., Negative Chemical Ionization)tandfonline.com

The choice of ionization mode in mass spectrometry is critical for achieving optimal sensitivity and selectivity. While standard electron ionization (EI) can be used, it often leads to extensive fragmentation, sometimes preventing the observation of a clear molecular ion. tandfonline.com

Chemical ionization (CI) is a softer ionization technique that imparts less energy to the analyte molecule, resulting in less fragmentation and a more prominent molecular or pseudo-molecular ion. wikipedia.org For the analysis of PFB-derivatized phosphonothioic acids, negative chemical ionization (NCI) is the preferred method. nih.govresearchgate.net

In NCI, low-energy (thermal) electrons are captured by the analyte molecule, a process that is highly efficient for compounds containing electronegative atoms or groups, such as the pentafluorobenzyl group. wikipedia.orggcms.cz This electron capture process leads to the formation of a stable negative molecular ion with very high efficiency. The advantages of NCI for this application are significant:

High Sensitivity: NCI can provide detection limits that are one to two orders of magnitude lower than those achieved with other methods. nih.govgcms.cz

High Selectivity: Because only electrophilic molecules efficiently capture electrons, NCI provides a high degree of selectivity, reducing interference from matrix components that are not electronegative. wikipedia.orggcms.cz

Optimization of NCI parameters, such as the ion source temperature and reagent gas flow rate, is essential to maximize the signal for the target analyte ion and achieve the best possible detection limits. gcms.cznih.gov

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of molecules in solution. For (2-Hydroxyethyl)phosphonothioic O,O-acid, a combination of ¹H, ¹³C, and ³¹P NMR experiments would provide a complete structural picture.

¹H NMR: The proton NMR spectrum would reveal signals for the different hydrogen environments. The protons of the ethyl group (-CH₂-CH₂-) would appear as two distinct multiplets, coupled to each other and also showing coupling to the phosphorus atom. The proton of the hydroxyl group (-OH) would likely appear as a broad singlet, and its chemical shift could be concentration and solvent dependent. libretexts.org The acidic P-OH protons would also produce a highly deshielded, broad signal that disappears upon D₂O exchange. libretexts.org

¹³C NMR: The carbon NMR spectrum would show two signals for the two carbons of the hydroxyethyl (B10761427) group. These signals would exhibit coupling to the phosphorus atom (J-coupling), with the carbon directly bonded to phosphorus (C-P) showing a larger coupling constant than the carbon further away (C-C-P). mdpi.com

³¹P NMR: Phosphorus-31 NMR is particularly informative for organophosphorus compounds. mdpi.com this compound would exhibit a single resonance in the ³¹P NMR spectrum. The chemical shift of this signal is diagnostic of the oxidation state and chemical environment of the phosphorus atom. The presence of the P=S bond and P-O/P-C bonds will determine its specific chemical shift. mdpi.com

Two-dimensional NMR experiments, such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation), could be used to definitively assign all signals and confirm the connectivity of the atoms within the molecule. nih.gov

Table 3: Predicted NMR Data for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Key Couplings | Notes |

|---|---|---|---|---|

| ¹H | P-CH₂- | 2.0 - 2.5 | JH-H, JH-P | Complex multiplet |

| ¹H | -CH₂-OH | 3.5 - 4.0 | JH-H, JH-P | Complex multiplet |

| ¹H | -CH₂-OH | 3.0 - 5.0 | - | Broad singlet, variable position |

| ¹H | P-OH | 10 - 13 | - | Very broad singlet, D₂O exchangeable |

| ¹³C | P-CH₂- | 25 - 35 | ¹JC-P | Doublet due to coupling with ³¹P |

| ¹³C | -CH₂-OH | 55 - 65 | ²JC-P | Doublet due to coupling with ³¹P |

| ³¹P | P=S | 70 - 100 | JP-H, JP-C | Singlet (proton decoupled) |

Note: Predicted values are estimates based on data for analogous structures and general principles of NMR spectroscopy. libretexts.orgmdpi.commdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. nih.gov These two techniques are often complementary, as their selection rules differ; some vibrations may be strong in IR and weak or absent in Raman, and vice versa. nih.gov

For this compound, key vibrational modes would include:

O-H Stretching: A strong and very broad absorption in the IR spectrum, typically in the 3500–2500 cm⁻¹ region, is characteristic of the hydrogen-bonded hydroxyl groups (both P-OH and C-OH).

C-H Stretching: Aliphatic C-H stretching vibrations are expected in the 3000–2850 cm⁻¹ region.

P=S Stretching: The phosphonothioate group's P=S double bond stretch is a key diagnostic band. It typically appears as a moderately strong absorption in the 800–600 cm⁻¹ range in both IR and Raman spectra. documentsdelivered.com

P-O and P-C Stretching: Vibrations associated with the P-O and P-C single bonds would be found in the fingerprint region of the spectrum (typically below 1300 cm⁻¹).

C-O Stretching: The stretching vibration of the alcohol C-O bond is expected to appear as a strong band in the IR spectrum around 1050 cm⁻¹.

Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and help in the definitive assignment of the experimental IR and Raman bands. acs.org

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| O-H Stretch | -OH, P-OH | 3500 - 2500 | Strong, Broad | Weak |

| C-H Stretch | -CH₂- | 3000 - 2850 | Medium | Medium-Strong |

| P-O-H Bend | P-OH | 1300 - 1200 | Medium | Weak |

| P-O Stretch | P-O-(H) | 1100 - 950 | Strong | Medium |

| C-O Stretch | C-OH | ~1050 | Strong | Weak |

| P=S Stretch | P=S | 800 - 600 | Medium-Strong | Strong |

| P-C Stretch | P-C | 750 - 650 | Medium | Medium |

Note: Frequencies are approximate and can be influenced by hydrogen bonding and the physical state of the sample. documentsdelivered.comacs.org

Enzyme Interaction Mechanisms and Kinetic Analysis for 2 Hydroxyethyl Phosphonothioic O,o Acid

Cholinergic Enzyme Interaction Studies with Phosphonothioates

Phosphonothioates are a class of organophosphorus compounds known for their interaction with cholinergic enzymes. These interactions are critical in the fields of toxicology and pharmacology. The primary mechanism of action for many organophosphorus compounds is the inhibition of serine hydrolases, a class of enzymes that includes AChE, BChE, and NTE. This inhibition occurs through the phosphorylation of a critical serine residue within the enzyme's active site, leading to the inactivation of the enzyme.

Kinetic Analysis of Acetylcholinesterase (AChE) Inhibition

The inhibition of AChE, the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine, is a key toxicological endpoint for many organophosphorus compounds. A kinetic analysis of AChE inhibition by a compound like (2-Hydroxyethyl)phosphonothioic O,O-acid would typically involve determining the type of inhibition and the associated kinetic constants.

Butyrylcholinesterase (BChE) Interaction and Specificity

Butyrylcholinesterase is another cholinesterase found in plasma and various tissues that can also be inhibited by organophosphorus compounds. While it shares structural similarities with AChE, its active site is larger, which can lead to differences in substrate and inhibitor specificity.

Research into the interaction of a specific phosphonothioate with BChE would involve comparing its inhibitory potency against BChE to that of AChE to determine its selectivity. This is important as BChE can act as a scavenger for organophosphorus compounds, thereby protecting AChE from inhibition. The kinetic parameters of BChE inhibition would be determined using similar methods as for AChE.

Neuropathy Target Esterase (NTE) Interaction Mechanisms

NTE is a serine hydrolase located in the nervous system. Inhibition of NTE by certain organophosphorus compounds, followed by an "aging" process (an irreversible chemical modification of the phosphorylated enzyme), is associated with the development of organophosphate-induced delayed neuropathy (OPIDN).

Studying the interaction of this compound with NTE would be crucial to assess its potential to cause this specific form of neurotoxicity. This would involve in vitro assays to measure the extent of NTE inhibition and to determine whether the inhibited enzyme undergoes the aging reaction. The mechanism involves the phosphorylation of the active site serine, and the potential for neuropathy is linked to the chemical nature of the group attached to the phosphorus atom.

Identification of Non-Cholinesterase Enzyme Targets and Binding Affinities

Identifying non-cholinesterase targets for this compound would require advanced techniques such as activity-based protein profiling (ABPP) or proteomic approaches. These methods could identify other proteins that are covalently modified by the compound in various tissues. Subsequent studies would then be needed to determine the binding affinities and the functional consequences of these interactions. Organophosphorus compounds have been shown to form adducts with proteins like albumin and tubulin.

Enzyme Kinetic Characterization of Inhibition by this compound

A thorough characterization of the enzyme inhibition kinetics is fundamental to understanding the potency and mechanism of action of an inhibitor.

Determination of Steady-State Kinetic Parameters (Kₘ, Vₘₐₓ, kₖₐₜ)

To understand how an inhibitor affects an enzyme, it is first necessary to determine the enzyme's baseline kinetic parameters with its substrate in the absence of the inhibitor. These steady-state kinetic parameters include:

Michaelis Constant (Kₘ): This represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). It is an inverse measure of the substrate's affinity for the enzyme.

Maximum Velocity (Vₘₐₓ): This is the maximum rate of the reaction when the enzyme is saturated with the substrate.

Catalytic Constant (kₖₐₜ): Also known as the turnover number, it represents the number of substrate molecules converted to product per enzyme molecule per unit of time. It is calculated as Vₘₐₓ / [E]ₜ, where [E]ₜ is the total enzyme concentration.

These parameters would be determined by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation. This information is a prerequisite for more complex studies on enzyme inhibition.

Analysis of Inhibition Mechanisms (Reversible vs. Irreversible; Competitive, Non-competitive, Uncompetitive)

The initial step in characterizing an enzyme inhibitor is to determine whether its action is reversible or irreversible. Irreversible inhibitors typically form strong, often covalent, bonds with the enzyme, permanently inactivating it. In contrast, reversible inhibitors bind to the enzyme through weaker, non-covalent interactions, and their effects can be reversed, often by dilution or removal of the inhibitor.

Once the nature of the reversibility is established for a reversible inhibitor, the mechanism of inhibition is further classified:

Competitive Inhibition: The inhibitor competes with the substrate for binding to the active site of the enzyme. This type of inhibition can be overcome by increasing the substrate concentration.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). This binding alters the enzyme's conformation and reduces its catalytic efficiency, regardless of whether the substrate is bound.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the conversion of the substrate to the product.

Quantification of Inhibition Constants (K_i, pIC_50)

To quantify the potency of an inhibitor, two key parameters are determined:

Inhibition Constant (K_i): This is the dissociation constant for the inhibitor and the enzyme. A lower K_i value indicates a higher affinity of the inhibitor for the enzyme and thus, a more potent inhibitor. The K_i can be determined from Dixon plots or by analyzing the effect of the inhibitor on the apparent Km in competitive inhibition.

IC_50 and pIC_50: The IC_50 is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. While widely used, it is dependent on the experimental conditions, including substrate concentration. The pIC_50 is the negative logarithm of the IC_50 value and is often used for comparing the potency of different inhibitors. The relationship between IC_50 and K_i can be complex and depends on the mechanism of inhibition. nih.gov

Molecular Mechanisms of Enzyme-Phosphonothioate Adduct Formation

In cases of irreversible inhibition, phosphonothioates can form covalent adducts with the target enzyme. The sulfur atom in the phosphonothioate group can act as a nucleophile, attacking electrophilic residues in the enzyme's active site. Alternatively, the phosphorus atom can be electrophilic and susceptible to attack by nucleophilic amino acid residues.

The formation of these adducts can be studied using techniques such as:

Mass Spectrometry: To identify the specific amino acid residue(s) that have been modified by the inhibitor.

X-ray Crystallography: To determine the three-dimensional structure of the enzyme-inhibitor complex, providing detailed insights into the binding mode and the covalent linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the structural changes in the enzyme upon adduct formation. nih.gov

Understanding the molecular mechanism of adduct formation is crucial for the rational design of more potent and selective inhibitors.

Computational and Theoretical Investigations of 2 Hydroxyethyl Phosphonothioic O,o Acid

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electronic distribution and predict reactivity. wu.ac.th For (2-Hydroxyethyl)phosphonothioic O,O-acid, these calculations can elucidate the geometry, molecular orbital energies, and electrostatic potential, which are key determinants of its chemical behavior.

Detailed Research Findings: Theoretical calculations would begin with geometry optimization to find the most stable three-dimensional conformation of the molecule. researchgate.net From this optimized structure, various electronic properties can be determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity.

Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the charge distribution. For this compound, the MEP map would likely show negative potential (red/yellow areas) around the oxygen and sulfur atoms, indicating regions susceptible to electrophilic attack, and positive potential (blue areas) around the hydroxyl protons, indicating sites for nucleophilic interaction. Reactivity descriptors, such as Fukui functions, can be calculated to more precisely identify the atoms most likely to participate in nucleophilic or electrophilic attacks. wu.ac.th

| Property | Predicted Value / Description | Significance |

|---|---|---|

| HOMO Energy | Calculated value (e.g., in eV) | Indicates electron-donating ability |

| LUMO Energy | Calculated value (e.g., in eV) | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Calculated value (e.g., in eV) | Correlates with chemical stability and reactivity |

| Dipole Moment | Calculated value (e.g., in Debye) | Indicates overall polarity of the molecule |

| Molecular Electrostatic Potential | Negative potential on O and S atoms; Positive on -OH protons | Identifies sites for electrophilic and nucleophilic attack |

Molecular Docking and Molecular Dynamics Simulations of Enzyme-Ligand Complexes

To understand how this compound might interact with biological targets, molecular docking and molecular dynamics (MD) simulations are invaluable. nih.govmdpi.com These computational techniques can predict the binding mode and affinity of a ligand to an enzyme's active site. Given the structural similarity of phosphonothioates to organophosphorus compounds, enzymes like acetylcholinesterase could be potential targets for such studies. nih.gov

Detailed Research Findings: Molecular docking simulations would be performed to place the this compound molecule into the binding pocket of a target enzyme. The process involves generating multiple possible conformations (poses) of the ligand within the active site and scoring them based on binding energy. nih.govnih.gov A lower binding energy suggests a more favorable interaction. The results would identify key amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other forces. nih.govmdpi.com

Following docking, MD simulations can be run to study the dynamic behavior and stability of the enzyme-ligand complex over time (typically nanoseconds to microseconds). nih.govmdpi.commdpi.com The simulation tracks the movements of all atoms in the system, providing insights into the stability of the binding pose predicted by docking. Analyses of the simulation trajectory, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), would reveal the stability of the complex and the flexibility of different parts of the enzyme, respectively. nih.gov

| Analysis | Parameter | Typical Finding | Interpretation |

|---|---|---|---|

| Molecular Docking | Binding Energy (kcal/mol) | e.g., -7.5 kcal/mol | Predicts the affinity of the ligand for the enzyme's active site. nih.gov |

| Interacting Residues | e.g., Hydrogen bonds with Serine, Tyrosine | Identifies key amino acids responsible for binding. | |

| Molecular Dynamics | RMSD of Ligand | e.g., Stable fluctuation around 0.2 nm | Indicates the stability of the ligand's binding pose over time. |

| Hydrogen Bond Analysis | e.g., Persistent H-bond with Serine >80% of simulation time | Confirms the stability of key interactions predicted by docking. |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Enzyme Interactions

SAR and QSAR studies are crucial for optimizing the interaction of a lead compound with its target. These models aim to correlate a molecule's chemical structure with its biological activity. nih.gov

Detailed Research Findings: A SAR analysis for this compound would involve computationally modeling a series of its analogs and evaluating their docking scores or predicted binding affinities. Modifications could include altering the length of the ethyl chain, substituting the hydroxyl group, or replacing the sulfur atom. This helps identify which molecular features are critical for binding. semanticscholar.org

QSAR modeling takes this a step further by creating a mathematical equation that relates molecular descriptors to activity. mdpi.commdpi.com Descriptors can include physicochemical properties (e.g., logP, molecular weight), electronic properties from quantum calculations (e.g., HOMO/LUMO energies), and steric parameters. mdpi.com A typical QSAR model might take the form:

Biological Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

Such a model, once validated, can be used to predict the activity of novel, unsynthesized derivatives, thereby guiding the design of more potent enzyme inhibitors. mdpi.com

| Component | Description | Example |

|---|---|---|

| Dependent Variable | The biological activity being modeled. | Enzyme inhibitory concentration (IC₅₀) |

| Independent Variables (Descriptors) | Calculated molecular properties. | LogP (hydrophobicity), Dipole Moment (polarity), LUMO energy (electrophilicity) |

| QSAR Model Equation | Mathematical relationship between descriptors and activity. | log(1/IC₅₀) = 0.5LogP - 0.2LUMO + 1.5 |

| Model Validation | Statistical metrics assessing predictive power. | R² (coefficient of determination), Q² (cross-validated R²) |

Prediction of Reaction Pathways and Transition States in Chemical Transformations

Computational chemistry can also be used to map out the entire mechanism of a chemical reaction, including the identification of transient intermediates and transition states. researchgate.net For this compound, this could involve studying its hydrolysis or its covalent reaction with an enzyme.

Detailed Research Findings: To predict a reaction pathway, researchers would model the reactant, potential intermediates, and the final product. Computational methods are then used to locate the transition state (TS) structure for each step of the reaction. The TS represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the rate of the reaction.

For instance, the mechanism of enzyme inhibition by this compound could involve a nucleophilic attack by a serine residue in the enzyme's active site on the phosphorus atom. Quantum chemical calculations could be used to model this process, calculate the activation energy, and determine whether the reaction is kinetically feasible. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified. researchgate.net

| Reaction Step | Description | Calculated Activation Energy (Ea) (kcal/mol) | Interpretation |

|---|---|---|---|

| Step 1 | Nucleophilic attack by Serine-OH on Phosphorus | e.g., 15 kcal/mol | The rate-determining step of the inhibition process. |

| Step 2 | Formation of a pentavalent intermediate | - | A transient species along the reaction coordinate. |

| Step 3 | Departure of a leaving group | e.g., 5 kcal/mol | A lower energy barrier indicates this step is rapid. |

Advanced Research Applications of 2 Hydroxyethyl Phosphonothioic O,o Acid and Its Derivatives

Applications in Coordination Chemistry for Metal Ion Complexation and Separation Technologies

(2-Hydroxyethyl)phosphonothioic O,O-acid and its derivatives are emerging as versatile ligands in coordination chemistry, primarily owing to the presence of soft sulfur and hard oxygen donor atoms. This dual-donor characteristic allows for selective complexation with a variety of metal ions, making them suitable for applications in separation technologies. The thioether and hydroxyl functionalities can coordinate with metal ions, and the cyclic structure of some derivatives can create a chiral conformation. nih.gov

Research into thio-oxocrown ethers, which share structural similarities with derivatives of this compound, has demonstrated their potential as receptors for heavy metals. mdpi.com The selectivity of these ligands can be fine-tuned by altering the ring size and the arrangement of donor atoms to match the ionic radius and electronic properties of the target metal ion. mdpi.com For instance, phosphonothioamidates have been shown to coordinate readily with transition metals like Cu(I) and Hg(II). researchgate.net

The complexation behavior of these compounds is often studied using techniques such as conductometry to determine the stability constants (Ke) and Gibbs free energy (ΔGo) of the resulting metal-ligand complexes. mdpi.com These studies provide valuable insights into the thermodynamic stability and selectivity of the ligands for different metal ions. mdpi.com For example, the complexation selectivity of a thio-oxocrown ether was found to vary for different metal ions, with the highest association constant observed for Na+. mdpi.com The ability to form stable complexes with a range of metal ions, including Ag+, Ca2+, K+, Na+, Mg2+, Zn2+, and Fe2+, highlights the potential of these compounds in developing novel separation and extraction technologies. mdpi.comresearchgate.netresearchgate.net

Below is a table summarizing the complexation trends of a related thio-oxocrown ether, illustrating the potential selectivity of phosphonothioate ligands.

| Ligand | Metal Ion Selectivity Order |

| Thio-oxocrown Ether B1 | Na+ > Fe2+ > Mg2+ > Ca2+ > Ag+ > K+ > Zn2+ |

| Thio-oxocrown Ether B2 | Fe2+ > Ca2+ > K+ > Mg2+ > Na+ > Zn2+ > Ag+ |

| Thio-oxocrown Ether B3 | K+ > Ca2+ > Na+ > Zn2+ > Fe2+ > Ag+ > Mg2+ |

| Thio-oxocrown Ether B4 | Na+ > Zn2+ > Ca2+ > Fe2+ > Ag+ > K+ > Mg2+ |

| Thio-oxocrown Ether B5 | K+ > Ag+ > Ca2+ > Zn2+ > Mg2+ > Na+ > Fe2+ |

Data adapted from studies on thio-oxocrown ethers to illustrate potential selectivity trends. mdpi.com

Synthesis of Biomolecule Analogs (e.g., Glycosyl Phosphate (B84403) Analogs)

Derivatives of this compound serve as important precursors in the synthesis of biomolecule analogs, particularly non-hydrolyzable glycosyl phosphate analogs. nih.govresearchgate.net These analogs are crucial tools for studying the biological functions of carbohydrates and for the development of novel therapeutics. elsevierpure.com Glycosyl phosphates are key intermediates in numerous metabolic pathways, and their analogs can act as inhibitors of enzymes involved in these pathways. nih.govresearchgate.net

The synthesis of these analogs often involves the use of phosphonic acid derivatives to create stable mimics of the natural phosphate linkage. glycoforum.gr.jp For instance, synthetic methods have been developed for the preparation of O- and S-glucosyl thiophosphates and glucosyl 1C-thiophosphonates. nih.gov These methods explore various reaction conditions and the nature of protecting groups on the carbohydrate and thiophosphate moieties to control the yield and diastereoselectivity of the products. nih.gov

A common strategy involves the solid-phase synthesis of oligosaccharides containing phosphonoacetate and thiophosphonoacetate linkages. nih.gov This approach utilizes reactive phosphinoamidite monomers that are coupled on a solid support and subsequently oxidized to form the desired phosphonothioate linkage. nih.gov The resulting modified oligonucleotides have shown stability against enzymatic hydrolysis, which is a desirable property for therapeutic applications. nih.gov

| Precursor Type | Analog Synthesized | Key Synthetic Feature |

| Glycosyl H-phosphonate | Oligo(glycosyl phosphate) | H-phosphonate diester formation and subsequent oxidation. glycoforum.gr.jp |

| Glycosyl boranophosphate | Oligo(glycosyl phosphate) | Solid-phase synthesis using a boranophosphate intermediate. glycoforum.gr.jp |

| Phosphinodiamidites | Phosphonoacetate and thiophosphonoacetate oligodeoxynucleotides | Automated DNA synthesis on controlled pore glass. nih.gov |

| Protected glucosyl thiophosphates | Glucose 1-thiophosphate | Exploration of various protecting groups to control diastereoselectivity. nih.gov |

Exploration as Modulators of Biological Pathways in Experimental Systems (e.g., Anti-neoplastic Activity Research)

The structural motif of this compound and its derivatives has garnered significant interest in the field of medicinal chemistry, particularly in the exploration of their potential as modulators of various biological pathways. One of the most promising areas of investigation is their anti-neoplastic activity. The rationale behind this exploration lies in the ability of the phosphonothioate group to mimic the phosphate group present in many essential biomolecules, while offering increased stability against enzymatic degradation.

Derivatives of hydroxyethyl (B10761427) starch (HES), a readily available and biocompatible polymer, have been extensively studied as carriers for anticancer drugs. nih.govnih.govmdpi.com The conjugation of anti-neoplastic agents to HES derivatives can enhance their solubility, stability, and pharmacokinetic profiles, leading to improved therapeutic outcomes. nih.govmdpi.com For example, HES-based nanocarriers have been developed for the targeted delivery of drugs like doxorubicin (B1662922) and paclitaxel. nih.gov

Furthermore, pseudothiohydantoin derivatives, which contain a thiazole (B1198619) ring that can be conceptually related to the phosphonothioate scaffold, have demonstrated significant anticancer activity against a range of human cancer cell lines, including colon, pancreatic, breast, and skin cancers. mdpi.com The mechanism of action for these compounds is often attributed to the inhibition of key enzymes involved in cell cycle progression, such as cyclin-dependent kinases. mdpi.com

The research into these related compounds suggests that derivatives of this compound could be designed to interact with specific biological targets, thereby modulating cellular pathways implicated in cancer development and progression.

| Compound Class | Cancer Cell Lines Tested | Potential Mechanism of Action |

| Hydroxyethyl starch (HES) conjugates | HeLa, Hep-3B, Hep-G2 | Enhanced drug delivery and stability. nih.govnih.gov |

| Pseudothiohydantoin derivatives | Caco-2, PANC-1, MDA-MB-231, SK-MEL-30 | Inhibition of cyclin-dependent kinases. mdpi.com |

Development of Novel Analytical Probes and Biosensors Utilizing Phosphonothioate Scaffolds

The unique chemical properties of the phosphonothioate group make it an attractive scaffold for the development of novel analytical probes and biosensors. The sulfur atom in the phosphonothioate moiety can act as a soft nucleophile and has a strong affinity for soft metal ions, a property that can be exploited in the design of selective chemosensors. researchgate.net

Phosphorothioate-modified nucleic acids have been extensively used to probe metal ion binding in biological systems and for the development of biosensors for metal ion detection. researchgate.net The replacement of a non-bridging oxygen with sulfur in the phosphate backbone of DNA or RNA can significantly alter their metal binding properties, allowing for the design of specific probes. researchgate.net For instance, DNAzymes with phosphorothioate-modified substrates have been engineered to show a fluorescent response in the presence of specific thiophilic metal ions. researchgate.net

Enzyme-based biosensors are another area where phosphonothioate scaffolds have found application. These biosensors often rely on the inhibition of an enzyme by the target analyte. mdpi.comntu.edu.twmdpi.com For example, biosensors for the detection of organophosphate pesticides have been developed based on the inhibition of acetylcholinesterase. mdpi.commdpi.com The development of new enzymatic activities and more stable bioreceptors is an ongoing area of research to improve the sensitivity and selectivity of these biosensors. mdpi.com

The versatility of phosphonothioate chemistry allows for the incorporation of various signaling moieties, such as fluorophores and quenchers, enabling the development of a wide range of optical and electrochemical biosensors. researchgate.netnih.gov

| Biosensor Type | Target Analyte | Principle of Detection |

| DNAzyme-based sensor | Thiophilic metal ions | Fluorescence response upon cleavage of a phosphorothioate-modified substrate. researchgate.net |

| Enzyme inhibition biosensor | Organophosphates | Inhibition of acetylcholinesterase activity. mdpi.commdpi.com |

| Nanoparticle-based sensor | Organophosphates | Nanoparticle-modified fluorescence of an enzyme inhibitor. ntu.edu.tw |

Design of Organocatalytic Systems Incorporating Phosphonothioate Moieties

Phosphonothioic acid derivatives have emerged as a promising class of chiral Brønsted acids for use in asymmetric organocatalysis. nih.govacs.org The design of these catalysts often involves the incorporation of a chiral backbone, such as a binaphthyl group, which creates a well-defined chiral environment around the acidic proton. nih.govacs.org This chirality can be transferred to the substrate during the catalytic cycle, leading to the formation of enantiomerically enriched products.

For example, P-stereogenic O-binaphthyl phosphonothioic acids have been successfully employed as optically active ligands in the asymmetric ethylation of aldehydes. nih.govacs.org These catalysts have also been shown to act as chiral discriminating agents for aliphatic amines. nih.govacs.org The ability to synthesize these catalysts with high diastereoselectivity is a key advantage for their application in asymmetric synthesis. nih.govacs.org

The catalytic activity of these phosphonothioic acids is attributed to their ability to act as proton donors, activating the substrate towards nucleophilic attack. The modular design of these organocatalysts allows for the fine-tuning of their steric and electronic properties to optimize their performance in specific reactions. rsc.org Research in this area is focused on expanding the scope of reactions catalyzed by phosphonothioate-based organocatalysts and on developing more efficient and selective catalytic systems. mdpi.comacs.org

| Organocatalyst Type | Reaction Catalyzed | Key Feature |

| P-Stereogenic O-binaphthyl phosphonothioic acids | Asymmetric ethylation of benzaldehyde | Axis-to-center chirality transfer. nih.govacs.org |

| Modularly Designed Organocatalysts (MDOs) | Domino Michael/Michael reaction | Switchable enamine and iminium catalytic modes. rsc.org |

| Cyclic phosphoric acid derivative (from BINOL) | Hydrophosphonylation of aldimines | Chiral Brønsted acid catalysis. acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.